1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine
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Overview
Description
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a specialized chemical compound known for its unique structure and versatile applications. This compound features a piperazine ring substituted with a methyl group and a vinylpyridine moiety, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 6-methyl-5-vinylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The vinylpyridine moiety may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .
Comparison with Similar Compounds
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(6-Methyl-5-vinylpyridin-2-yl)piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethan-1-one:
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3 |
InChI Key |
IQUSFMVFMBOSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=C |
Origin of Product |
United States |
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